

Application Notes and Protocols for the Quantification of 8-Chlorotheophylline

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Compound of Interest

Compound Name: 8-Chlorotheophylline

Cat. No.: B119741

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These application notes provide detailed methodologies for the quantitative analysis of **8-Chlorotheophylline** in pharmaceutical formulations and research samples. The protocols described herein are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of **8-Chlorotheophylline**. This method is particularly suitable for analyzing complex mixtures and provides high resolution and sensitivity.

Quantitative Data Summary

Parameter	Reported Value(s)	Reference(s)
Linearity Range	4 - 20 µg/mL	[1]
Limit of Detection (LOD)	0.31 µmol L ⁻¹	[2]
Limit of Quantification (LOQ)	Not explicitly stated in the provided search results.	
Recovery	99.1 ± 0.89%	[3]
Precision (RSD)	< 0.9%	[2]

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol is based on a validated method for the simultaneous determination of caffeine, **8-chlorotheophylline**, and diphenhydramine.^{[1][4]}

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
- SymmetryShield™ RP8 column (or equivalent).
- Data acquisition and processing software.

2. Reagents and Materials:

- Acetonitrile (HPLC grade).
- Phosphoric acid (H₃PO₄).
- Triethylamine.
- Water (HPLC grade).
- **8-Chlorotheophylline** reference standard.
- Sample containing **8-Chlorotheophylline**.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and a 0.01 M phosphoric acid solution (with triethylamine added to adjust the pH to 2.8) in a 22:78 (v/v) ratio.^{[1][4]}
- Flow Rate: 1.0 mL/min.^[2]
- Column Temperature: 40°C.^[4]
- Detection Wavelength: 229 nm.^{[1][2][4]}
- Injection Volume: 20 µL.^[2]

4. Standard Solution Preparation:

- Prepare a stock solution of **8-Chlorotheophylline** reference standard in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 4-20 µg/mL).

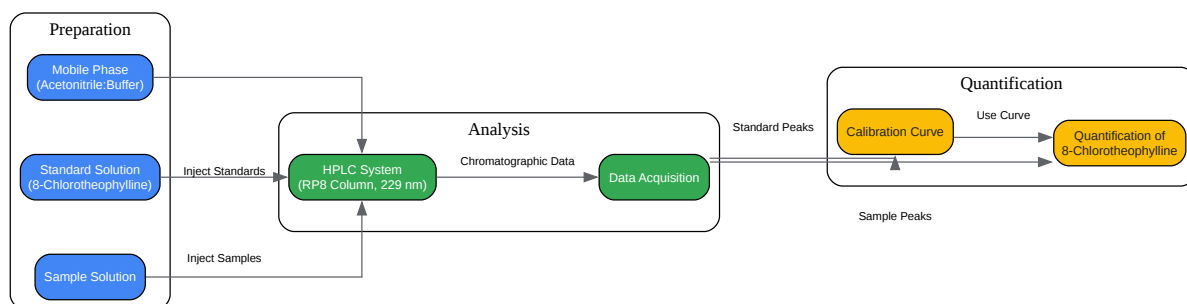
5. Sample Preparation:

- Accurately weigh a portion of the sample (e.g., powdered tablets) and dissolve it in a known volume of mobile phase.
- Sonicate the solution for a few minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

6. Analysis:

- Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solutions into the HPLC system.
- Quantify the amount of **8-Chlorotheophylline** in the sample by comparing its peak area to the calibration curve. The retention time for **8-Chlorotheophylline** is approximately 5.3 minutes under these conditions.[\[2\]](#)

Experimental Workflow: HPLC Analysis



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Caption: Workflow for the quantification of **8-Chlorotheophylline** using HPLC.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of **8-Chlorotheophylline**, especially in samples with a less complex matrix. This method is based on the principle that **8-Chlorotheophylline** absorbs light at a specific wavelength in the UV spectrum.

Quantitative Data Summary

Parameter	Reported Value(s)	Reference(s)
Linearity Range	4 - 20 µg/mL	[3]
Limit of Detection (LOD)	0.34 µg/mL	[3]
Limit of Quantification (LOQ)	Not explicitly stated in the provided search results.	
Recovery	100.1 ± 0.95%	[3]

Experimental Protocol: Derivative Spectrophotometry

This protocol is based on a ratio-spectra zero-crossing first-derivative spectrophotometric method for the simultaneous determination of caffeine, **8-chlorotheophylline**, and chlorphenoxamine hydrochloride.[3]

1. Instrumentation:

- UV-Vis spectrophotometer with a scanning range of at least 200-400 nm.
- Matched quartz cuvettes (1 cm path length).
- Spectrophotometer software capable of derivative analysis.

2. Reagents and Materials:

- Methanol or another suitable solvent.
- **8-Chlorotheophylline** reference standard.
- Sample containing **8-Chlorotheophylline**.

3. Method Parameters:

- Wavelength for Measurement: The measurements for **8-Chlorotheophylline** are carried out at 209.2 nm in the first-derivative spectrum.[3]
- Solvent: A suitable solvent in which **8-Chlorotheophylline** is soluble and does not interfere with the absorbance measurement.

4. Standard Solution Preparation:

- Prepare a stock solution of the **8-Chlorotheophylline** reference standard in the chosen solvent.
- Prepare a series of working standard solutions by diluting the stock solution to cover the concentration range of 4-20 µg/mL.[3]

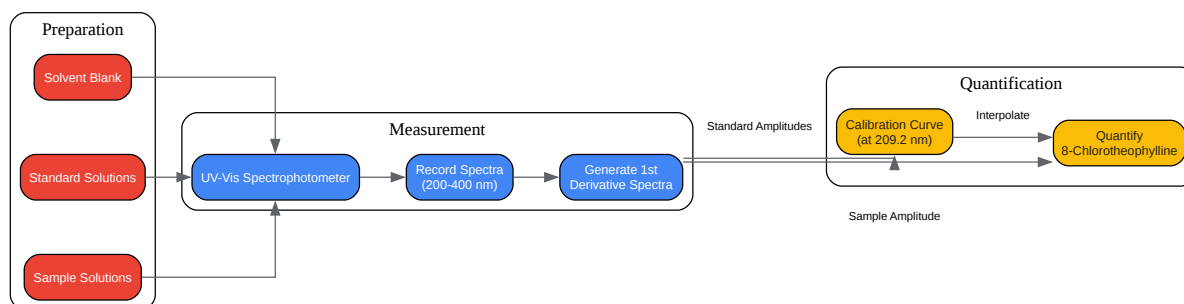
5. Sample Preparation:

- Accurately weigh a portion of the sample and dissolve it in a known volume of the solvent.
- Ensure complete dissolution, using sonication if necessary.
- Filter the solution to remove any insoluble excipients.
- Dilute the filtered solution to a concentration that falls within the established linear range.

6. Analysis:

- Record the UV absorption spectrum of the solvent (as a blank), the standard solutions, and the sample solutions from 200 to 400 nm.
- Generate the first-derivative spectra for all recorded absorption spectra.
- Construct a calibration curve by plotting the amplitude of the first derivative at 209.2 nm against the concentration of the standard solutions.
- Determine the concentration of **8-Chlorotheophylline** in the sample solution by measuring the amplitude of its first-derivative spectrum at 209.2 nm and interpolating from the calibration curve.

Experimental Workflow: UV-Vis Spectrophotometry Analysis



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Caption: Workflow for the quantification of **8-Chlorotheophylline** using UV-Vis Spectrophotometry.

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